molecular formula C15H30O4 B1676723 Monolaurin CAS No. 142-18-7

Monolaurin

Cat. No.: B1676723
CAS No.: 142-18-7
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
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Description

1-monolauroylglycerol is a 1-monoglyceride with dodecanoyl (lauroyl) as the acyl group. It is a 1-monoglyceride and a dodecanoate ester.

Mechanism of Action

Monolaurin, a mono-acyl glycerol, is a natural compound extracted from coconut oil. It has gained attention for its promising antimicrobial activity against various pathogens . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.

Target of Action

This compound’s primary targets are Gram-positive bacteria such as Staphylococcus aureus, and lipid-coated viruses . It has shown significant antimicrobial activity against these pathogens, making it a potential candidate for the development of combination therapies .

Mode of Action

This compound interacts with its targets by integrating into the lipid membrane of the pathogens, leading to the disintegration of their outer cell wall . This disruption inhibits the pathogen’s ability to thrive and reproduce, effectively neutralizing its threat . Additionally, this compound has been observed to prevent signal transduction mechanisms, such as host cell receptor signaling systems, which have been usurped by exotoxins .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease the expression of the beta-lactamase (blaZ) gene in S. aureus at concentrations of 250 and 500 µg/ml . This gene is responsible for resistance to beta-lactam antibiotics, so its inhibition enhances the efficacy of these drugs .

Pharmacokinetics

It’s known that this compound is easily absorbed and transported, and it’s directly converted to energy and other metabolites rather than being stored as fat . This suggests that this compound may have good bioavailability, although more research is needed to confirm this.

Result of Action

The action of this compound results in significant antimicrobial effects. It has been shown to cause cell elongation and swelling in the outer membrane of S. aureus . Furthermore, it has demonstrated synergistic effects when combined with beta-lactam antibiotics, leading to a significant reduction in the minimum inhibitory concentration (MIC) value . This suggests that this compound enhances the efficacy of these antibiotics, making it a potential modulator of beta-lactam drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its effectiveness, as seen in its synergistic interaction with beta-lactam antibiotics . .

Biochemical Analysis

Biochemical Properties

Monolaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the porcine epidemic diarrhoea virus (PEDV), affecting its ability to infect intestinal cells . The nature of these interactions involves the disruption of the lipid envelope of the virus, thereby inhibiting viral entry into host cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in piglets infected with PEDV, this compound was found to increase the expression of antiviral genes such as ISG15, IFIT3, and IL-29 .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound disrupts the lipid envelope of viruses, preventing their entry into host cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound can improve the antioxidant capacity in the blood and colon of PEDV-infected piglets, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving piglets, this compound was administered orally at a dose of 100 mg/kg body weight for 7 days before PEDV infection . The study did not report any toxic or adverse effects at this dosage .

Properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
Source PubChem
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Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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CAS No.

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
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Record name Glyceryl monolaurate
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Record name Glyceryl laurate
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Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Record name Lauric acid, monoester with glycerol
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Synthesis routes and methods

Procedure details

A fluid solution of 20.0% Lauricidin, 10.0% salicylic acid, and 10.0% DOSS surfactant in isopropanol was prepared by stirring the mixture until the Lauricidin was dissolved. 20% of the fluid solution was combined with 80% of the hardcoat mixture described in Examples 1-11 (i.e., 100 parts of 3M 906 Hardcoat with 12 parts toluene and 12 parts methyl ethyl ketone). The combined solution was coated and cured as described in Examples 1-11. The resulting multi-layer film was clear and transparent. The resulting multi-layer film was then tested for microbial load reduction, as described above in Examples 1-11, and gave 100% microbial load reduction for gram positive pathogens and 99.4% microbial load reduction for gram negative pathogens.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does monolaurin exert its antimicrobial effects?

A1: this compound disrupts the lipid membranes of microorganisms, particularly those of Gram-positive bacteria and enveloped viruses. [, , , , ] It integrates into the lipid bilayer, increasing membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death. [, ]

Q2: Does this compound affect the growth of beneficial bacteria?

A2: Research suggests that this compound exhibits selective antimicrobial activity, primarily targeting pathogenic microorganisms. Studies have shown that it does not significantly affect the growth of beneficial Lactobacillus species, which are essential for maintaining a healthy vaginal microbiome. []

Q3: How does the pH of the environment influence this compound's efficacy?

A3: The antimicrobial activity of this compound is enhanced in acidic environments. Studies have demonstrated a reduction in the minimum inhibitory concentration (MIC) of this compound against Listeria monocytogenes with decreasing pH. [, ] This suggests potential applications as a food preservative in acidic products.

Q4: Does this compound interact with other food components, and if so, how does it affect its antimicrobial activity?

A4: Research indicates that the presence of fat or starch can reduce the antibacterial effectiveness of this compound, while protein does not seem to significantly impact its activity. [] This highlights the importance of considering food matrix effects when incorporating this compound as a preservative.

Q5: How stable is this compound at different storage temperatures?

A5: Studies examining the shelf life of fresh noodles treated with this compound microemulsions (MMEs) demonstrated that they extended the shelf life by at least 10 days when stored at 37°C compared to untreated noodles, which only lasted for about 4 days. [] This suggests that this compound-based formulations can enhance food preservation even at elevated temperatures.

Q6: Has this compound demonstrated efficacy against bacteria in food products?

A6: Yes, this compound has been studied for its efficacy in various food models. For instance, it has shown effectiveness in reducing Listeria monocytogenes counts in fresh white cheese when used alone or in combination with essential oils. [] Additionally, this compound has been found to inhibit Escherichia coli growth in Iranian white cheese. []

Q7: Are there any studies investigating the use of this compound against viral infections in animal models?

A7: Yes, this compound has demonstrated promising antiviral activity in vivo. A study on Seneca Valley virus (SVV) infection in piglets showed that this compound reduced clinical signs, viral load, and organ damage. [] This suggests its potential as a therapeutic agent against viral diseases in animals.

Q8: Are there known mechanisms of resistance to this compound in bacteria?

A8: Research on Enterococcus faecalis suggests that alterations in cell wall thickness and cell surface hydrophobicity may contribute to this compound resistance. [] This highlights the importance of understanding resistance mechanisms to optimize this compound's use and prevent the emergence of resistant strains.

Q9: How does this compound compare to other common food preservatives like sorbic acid?

A9: Comparative studies have shown that the efficacy of this compound and sorbic acid varies depending on the microorganism and food matrix. For instance, sorbic acid was found to be more effective than this compound against Staphylococcus aureus and Salmonella enteritidis in cottage cheese, while this compound showed better activity against Clostridium sporogenes in a pork homogenate. [] This underscores the need for case-specific evaluation when choosing between these preservatives.

Q10: What analytical techniques are commonly employed to study this compound?

A10: Various analytical methods are used to characterize and quantify this compound, including:

  • Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as food samples or biological fluids. [, , ]
  • High-performance liquid chromatography (HPLC): Employed for separating and quantifying this compound in various matrices. []
  • Nuclear magnetic resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]
  • Fourier-transform infrared (FTIR) spectroscopy: Utilized to identify functional groups and confirm the presence of this compound in a sample. [, ]

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